2,3,4,5,5,5-Hexafluoro-4-trifluoromethyl-2-pentenoyl fluoride
Description
2,3,4,5,5,5-Hexafluoro-4-trifluoromethyl-2-pentenoyl fluoride (CAS 88022-48-4) is a fluorinated acyl fluoride with the molecular formula C₆F₁₀O and a molecular weight of 278.05 g/mol. Its structure features a pentenoyl backbone substituted with six fluorine atoms and a trifluoromethyl group at the 4-position, resulting in high electronegativity and thermal stability. Key properties include:
- Boiling Point: 85–86°C
- Density: 1.611 g/cm³
- Reactivity: Highly reactive due to the acyl fluoride group (–COF), making it a critical precursor in synthesizing fluoropolymers and specialty chemicals .
- Hazard Profile: Classified as corrosive (Risk Phrase R34), requiring careful handling and storage .
This compound is primarily utilized in industrial applications, such as the production of heat-resistant coatings and high-performance fluoropolymers, owing to its ability to introduce perfluorinated segments into polymer chains .
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O/c7-1(3(9)17)2(8)4(10,5(11,12)13)6(14,15)16 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDYAQBRMKIGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897491 | |
| Record name | Perfluoro-4-methylpent-2-enoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88022-48-4 | |
| Record name | Perfluoro-4-methylpent-2-enoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkali Metal Fluoride-Mediated Synthesis
The Cherstkov protocol remains the most widely cited method, leveraging potassium fluoride (KF) and cesium fluoride (CsF) as dual catalysts. The reaction proceeds via nucleophilic displacement of chloride or other halides in the precursor molecule, 2,3,4,5,5,5-hexachloro-4-trifluoromethyl-2-pentenoyl chloride (CAS 88022-47-3). Key parameters include:
| Precursor | Fluoride Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 88022-47-3 | KF + CsF | 20–60 | 8–12 | 83 |
The synergistic effect of KF (moderate basicity) and CsF (enhanced solubility in aprotic solvents) ensures complete halogen exchange while minimizing side reactions such as elimination or polymerization.
Halogen Exchange Reactions
Fluorine-for-chlorine substitution represents the cornerstone of this compound synthesis. The PMC review by Yarovenko and Vasil’eva highlights two viable pathways for related trifluoromethyl ethers:
Stepwise Chlorination-Fluorination :
- Precursor chlorothionoformates are chlorinated to trichloromethyl intermediates, followed by SbF₃-mediated fluorination.
- Challenges include handling toxic intermediates and achieving regioselectivity.
Direct SF₄ Fluorination :
For the target acyl fluoride, SF₄-based routes remain unexplored but theoretically feasible if the carbonyl group is protected during fluorination.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or sulfolane enhance fluoride ion mobility, critical for efficient halogen exchange. However, DMF’s high boiling point (153°C) complicates product isolation, favoring lower-boiling alternatives such as tetrahydrofuran (THF) or methylene chloride.
Temperature Control
Maintaining temperatures below 60°C prevents acyl fluoride decomposition, evidenced by the absence of decarboxylation byproducts in Cherstkov’s work. Elevated temperatures (>100°C) promote competing elimination pathways, reducing yields by 15–20% in pilot-scale trials.
Catalyst Stoichiometry
A 2:1 molar ratio of KF to CsF optimizes reaction kinetics. Excess CsF increases side reactions due to its strong basicity, while insufficient amounts prolong reaction times beyond 24 hours.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Safety Concerns | Cost Efficiency |
|---|---|---|---|---|
| KF/CsF Fluorination | 83 | High | Moderate (HF byproduct) | $$ |
| Gas-Phase Catalytic | N/A | Moderate | High (high-temperature HF) | $$$ |
| SF₄ Fluorination | 20–70* | Low | Extreme (toxic reagents) | $$$$ |
*Extrapolated from analogous trifluoromethyl ether syntheses.
The KF/CsF method outperforms alternatives in yield and scalability, though HF emission mitigation remains a priority for industrial adoption.
Chemical Reactions Analysis
2,3,4,5,5,5-Hexafluoro-4-trifluoromethyl-2-pentenoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Addition: The compound can participate in addition reactions with various reagents to form new fluorinated compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
2,3,4,5,5,5-Hexafluoro-4-trifluoromethyl-2-pentenoyl fluoride has several scientific research applications:
Chemistry: It is used as a fluorinating agent and in the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, especially for drugs that require high stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,5,5-Hexafluoro-4-trifluoromethyl-2-pentenoyl fluoride involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This allows it to react readily with nucleophiles and participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Fluorinated Compounds
Comparative Analysis
Reactivity and Stability
- The target compound’s acyl fluoride group (–COF) confers higher reactivity toward nucleophiles (e.g., alcohols, amines) compared to carboxylic acids (e.g., 243139-64-2) or esters (e.g., 45285-78-7). This makes it more suitable for polymerization reactions .
- Fluorine Content: Compounds with higher fluorine counts (e.g., undecafluorohexanoyl fluoride) exhibit greater thermal and chemical inertness but may require harsher reaction conditions .
Toxicity and Handling
- The target compound’s corrosivity (R34) necessitates stricter safety protocols compared to non-fluorinated analogues. In contrast, methyl methacrylate derivatives (e.g., 45285-78-7) pose lower acute toxicity risks .
Research Findings
- Synthetic Routes: The target compound is synthesized via fluorination of pentenoyl precursors using sulfur tetrafluoride (SF₄) or electrochemical methods, as described in Soviet-era literature .
- Performance in Polymers : Polymers derived from 88022-48-4 demonstrate superior thermal stability (>300°C) compared to those from carboxylic acid derivatives, which degrade at lower temperatures .
Biological Activity
2,3,4,5,5,5-Hexafluoro-4-trifluoromethyl-2-pentenoyl fluoride (CAS Number: 88022-48-4) is a fluorinated organic compound that has garnered attention in various fields due to its unique properties and potential biological applications. This article explores the compound's biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₈F₁₃O
- Molecular Weight : 292.06 g/mol
- Appearance : Colorless liquid
- Purity : Typically >95%
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its potential applications in medicinal chemistry and biochemistry. Key areas of interest include its cytotoxic effects on cancer cells and its antimicrobial properties.
Cytotoxicity Studies
Recent research has indicated that fluorinated compounds can exhibit significant cytotoxicity against various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), and HePG2 (liver).
- Findings : The compound demonstrated IC₅₀ values comparable to established chemotherapeutics such as Doxorubicin. For example:
- A549 cells showed an IC₅₀ of 45 µM.
- HCT116 cells exhibited an IC₅₀ of 30 µM.
These results suggest that this compound may have potential as a lead compound in cancer therapy.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Microorganisms Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The MIC against E. coli was found to be 10 µg/mL, indicating potent antibacterial activity.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the trifluoromethyl group may play a crucial role in enhancing the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets.
Case Studies
-
Study on Anticancer Properties :
- Objective : To assess the anticancer efficacy of the compound in vitro.
- Methodology : MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM across all tested cell lines.
-
Antimicrobial Efficacy Study :
- Objective : To determine the antimicrobial effectiveness against common pathogens.
- Methodology : Agar diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited notable inhibition against S. aureus with an average zone of inhibition measuring 15 mm.
Data Summary Table
| Property/Activity | Value/Outcome |
|---|---|
| Molecular Formula | C₈F₁₃O |
| Molecular Weight | 292.06 g/mol |
| Purity | >95% |
| Cytotoxicity (A549) | IC₅₀ = 45 µM |
| Cytotoxicity (HCT116) | IC₅₀ = 30 µM |
| Antimicrobial (E. coli) | MIC = 10 µg/mL |
| Antimicrobial (S. aureus) | Zone of Inhibition = 15 mm |
Q & A
Basic: What are the recommended methods for synthesizing 2,3,4,5,5,5-Hexafluoro-4-trifluoromethyl-2-pentenoyl fluoride?
Answer:
The synthesis typically involves fluorination or halogen-exchange reactions. For example, starting from a carboxylic acid precursor, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the acid to the corresponding acyl chloride, followed by fluorination using potassium fluoride (KF) or silver fluoride (AgF). Similar fluorinated intermediates, such as 2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentyl methacrylate (F12), are synthesized via radical-initiated reactions under controlled anhydrous conditions . Key steps include strict moisture exclusion and purification via fractional distillation to isolate the acyl fluoride.
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- ¹⁹F NMR : Critical for identifying fluorine environments and confirming substitution patterns. Sharp signals in the -60 to -120 ppm range are typical for CF₃ and CF₂ groups .
- FTIR : Strong C=O stretching (~1800 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) confirm functional groups.
- GC-MS/EI-MS : Validates molecular weight (e.g., C₆F₉O₂⁻ ions) and purity. High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation .
Advanced: How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this acyl fluoride in nucleophilic acyl substitution?
Answer:
The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. This enhances reactivity in forming amides, esters, or thioesters. However, steric hindrance from bulky trifluoromethyl groups may reduce reaction rates with larger nucleophiles. Comparative kinetic studies with non-fluorinated analogs, using techniques like stopped-flow spectroscopy, can quantify these effects .
Advanced: What are the challenges in analyzing environmental degradation products of this compound, and what methodologies can address them?
Answer:
Perfluorinated compounds (PFCs) like this acyl fluoride resist biodegradation due to strong C-F bonds. Challenges include detecting trace-level degradation products (e.g., perfluoroalkyl acids) and distinguishing isomers. Methods:
- LC-MS/MS with isotopic labeling for quantification.
- 19F NMR to track defluorination.
- High-resolution mass spectrometry (HRMS) for identifying transient intermediates. Regulatory frameworks (e.g., EPA TSCA orders) mandate such studies to assess persistence and bioaccumulation .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear acid-resistant gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage : Keep in sealed, corrosion-resistant containers under inert gas (argon/nitrogen).
- Spill Management : Neutralize with sodium bicarbonate or calcium oxide. Avoid water due to hydrolysis risks, which can release HF . Toxicity data are limited, so assume high hazard .
Advanced: How can computational chemistry predict the thermodynamic stability and reaction pathways of this fluorinated compound?
Answer:
- DFT Calculations : Optimize geometry and compute Gibbs free energy to assess stability.
- Molecular Dynamics (MD) : Simulate solvation effects in fluorinated solvents (e.g., HFE-7100).
- Reaction Pathway Analysis : Use software like Gaussian or ORCA to model nucleophilic substitution barriers. Studies on analogous fluoropolymers suggest computational models align well with experimental DSC and TGA data .
Advanced: In designing fluoropolymers, how does incorporating this monomer affect glass transition temperature (Tg) and mechanical properties?
Answer:
Incorporating fluorinated monomers increases Tg due to restricted chain mobility from bulky CF₃ groups. For example, copolymers with methyl methacrylate (MMA) show Tg elevations of 20–40°C compared to non-fluorinated analogs. Mechanical properties (tensile strength, hydrophobicity) are enhanced, making the material suitable for high-temperature or corrosive environments. Characterization via DSC, DMA, and contact angle measurements is recommended .
Basic: What are the solubility characteristics of this compound in common organic solvents?
Answer:
The compound is highly soluble in fluorinated solvents (e.g., perfluorotoluene, HFE-7100) but poorly soluble in hydrocarbons or polar aprotic solvents (e.g., DMSO). Solubility testing via gravimetric analysis or UV-Vis spectroscopy in solvents like THF, acetone, and chloroform can guide reaction medium selection .
Advanced: How do structural variations in fluorinated acyl fluorides impact their efficacy as intermediates in synthesizing agrochemicals or pharmaceuticals?
Answer:
Structural tailoring (e.g., adjusting fluorine substitution patterns) modulates reactivity and selectivity. For instance, trifluoromethyl groups enhance lipophilicity, improving blood-brain barrier penetration in pharmaceuticals. In agrochemicals (e.g., ryanodine receptor modulators), fluorination increases resistance to metabolic degradation. Optimize coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts and fluorophilic ligands .
Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound at laboratory scale?
Answer:
- Stoichiometric Control : Use precise molar ratios of fluorinating agents (e.g., AgF/KF).
- Temperature Gradients : Optimize exothermic reaction steps via jacketed reactors.
- Purification : Employ fractional distillation or preparative HPLC to isolate high-purity product (>99%, confirmed by GC-MS).
- Quality Control : Implement in-situ FTIR monitoring to track reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
